molecular formula C11H10BrF3 B3314837 2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene CAS No. 951889-60-4

2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene

Cat. No. B3314837
CAS RN: 951889-60-4
M. Wt: 279.1 g/mol
InChI Key: PCMAQLNOGFQDMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including bromation, esterification, and reactions with different reagents to introduce the trifluoromethyl and isocyanate groups. “2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride” may be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-Bromo-4-(trifluoromethyl)phenylacetonitrile”, has a molecular formula of C9H5BrF3N and a molecular weight of 264.05 g/mol . The InChI Key is RYUZTTSDBHOIAF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Bromo-4-(trifluoromethyl)phenylacetonitrile”, include a boiling point of 265-266 °C, a density of 1.626 g/mL at 25 °C, and a refractive index of 1.502 . It is slightly soluble in water .

Scientific Research Applications

Synthesis of Brominated Compounds

A practical synthesis method for brominated biphenyl, a compound that shares similarities with the brominated butene derivative , has been developed, highlighting challenges and solutions in synthesizing such compounds efficiently and safely (Qiu et al., 2009). This work illustrates the broader challenges in brominated compound synthesis, including cost and safety concerns.

Environmental Presence and Toxicology

The environmental concentrations and toxicology of tribromophenol, a brominated flame retardant, were reviewed, indicating widespread environmental presence and gaps in understanding its toxicokinetics and toxicodynamics (Koch & Sures, 2018). Such studies underscore the importance of evaluating the environmental and health impacts of brominated compounds, including potentially "2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene".

Applications and Concerns

The review on novel brominated flame retardants discusses their occurrence in various matrices, highlighting the need for more research on their occurrence, fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). This reflects a broader concern and interest in understanding brominated compounds' environmental and health implications, relevant to the research and application of "this compound".

Safety and Hazards

“2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene” may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(3-bromobut-3-enyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13,14)15/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMAQLNOGFQDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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